HER-2 Kinase Inhibitory Potency: Pyrrolopyridazine Derivative vs. EGFR Comparator
A derivative built upon the pyrrolopyridazine scaffold (Compound 7d) demonstrates potent and selective inhibition of HER-2 kinase activity at low nanomolar concentrations, with negligible activity against EGFR. This contrasts sharply with many ATP-competitive kinase inhibitors that exhibit broad EGFR cross-reactivity. The quantitative selectivity window (HER-2 IC50 = 4 nM vs. EGFR IC50 >10,000 nM) establishes the scaffold's capacity for achieving target specificity that minimizes off-target effects associated with EGFR inhibition [1].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | HER-2 IC50 = 4 nM |
| Comparator Or Baseline | EGFR IC50 > 10,000 nM |
| Quantified Difference | Selectivity ratio >2,500-fold in favor of HER-2 over EGFR |
| Conditions | In vitro kinase inhibition assay; recombinant HER-2 and EGFR kinase domains |
Why This Matters
This >2,500-fold selectivity window demonstrates that the pyrrolopyridazine scaffold can be optimized to avoid EGFR-driven toxicities (e.g., skin rash, diarrhea) that plague less selective kinase inhibitor chemotypes, directly influencing candidate selection for oncology programs.
- [1] Tang PC, Feng J, Huang L, et al. Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009;19(22):6337-6341. View Source
